2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime
Description
Properties
IUPAC Name |
6-hydroxy-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3S/c8-2-1(7-10)3(9)6-4(11)5-2/h(H3,5,6,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAXKZVVLBILDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of thiourea derivatives: This method involves the reaction of thiourea with diketones or keto acids under acidic or basic conditions.
Oxime formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Batch or continuous flow reactors: To control temperature and reaction time precisely.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxime group to an amine using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction of the oxime group.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that derivatives of 2-thioxodihydropyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis (programmed cell death) and inhibit tumor growth by targeting specific cellular pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of 2-thioxodihydropyrimidine showed promising results against breast cancer cells, with IC values indicating effective inhibition of cell proliferation .
2. Antiviral Properties
2-Thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime has been investigated for its antiviral properties. Its mechanism involves the inhibition of viral replication through interference with viral enzymes.
Case Study:
In vitro studies have shown that this compound can inhibit the replication of the herpes simplex virus (HSV), suggesting potential as an antiviral agent .
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains. It exhibits significant activity against both gram-positive and gram-negative bacteria.
Case Study:
Research published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of 2-thioxodihydropyrimidine derivatives in inhibiting bacterial growth, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Mechanism of Action
The mechanism of action of 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime would depend on its specific interactions with biological targets. Generally, such compounds may:
Interact with enzymes: Inhibiting or activating enzymatic activity.
Bind to receptors: Modulating receptor-mediated signaling pathways.
Disrupt cellular processes: Affecting cell division, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
5-Hydroxypyrimidine-2,4,6(1H,3H,5H)-trione Derivatives
Compounds like 5-(indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione () share the pyrimidinetrione backbone but replace the thioxo and oxime groups with a hydroxyl (-OH) substituent at position 5. These derivatives are synthesized from alloxan and aromatic nucleophiles (e.g., indole, furans) under mild conditions.
Key Differences :
- Reactivity : The oxime group in 2-thioxodihydropyrimidine-5-oxime enhances nucleophilicity compared to hydroxylated analogues, enabling unique reactivity in metal coordination or condensation reactions.
- Biological Activity : Hydroxypyrimidinetriones are prioritized for medicinal applications, whereas the target compound’s pharmacological profile remains underexplored .
Methylthio- and Sulfinyl-Substituted Pyrimidinetriones
Compounds such as 5,5′-(methylthiomethanediylidene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) (6) and its sulfinyl derivative (7) () feature methylthio (-SCH₃) or sulfinyl (-SOCH₃) bridges. These are synthesized via oxidative functionalization and demonstrate zwitterionic properties in crystal structures.
Key Differences :
Functional Group Analogues
Thiazolo- and Thieno-Fused Pyrimidinones
Compounds like 5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one (5b) () incorporate fused thiazole or thiophene rings. These structures enhance π-conjugation, improving UV absorption and pharmacological activity.
Key Differences :
- Bioactivity: Thiazolo-pyrimidinones show pronounced antimicrobial and anticancer activity due to fused heterocycles, whereas the target compound’s bioactivity is less documented .
- Synthesis : Microwave-assisted methods are employed for fused derivatives, offering faster reaction times compared to traditional oxime synthesis routes .
Aryl-Substituted Thioxopyrimidinetriones
Examples include dihydro-1,3-diphenyl-2-thioxo-pyrimidine-4,5,6(1H)-trione 5-oxime (CAS: 35778-69-9) (), which introduces phenyl groups at positions 1 and 3.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is less resource-intensive than fused or aryl-substituted analogues, but its discontinued commercial status suggests challenges in stability or application .
- Pharmacological Potential: While hydroxypyrimidinetriones and thiazolo derivatives are well-documented in drug discovery, 2-thioxodihydropyrimidine-5-oxime’s bioactivity remains an open area for exploration .
- Material Science Applications : Sulfinyl and methylthio variants () highlight the versatility of pyrimidinetriones in designing functional materials, a niche yet unexplored for the oxime derivative .
Biological Activity
2-Thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime, with the molecular formula C₄H₃N₃O₃S and a molecular weight of 173.15 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an antiproliferative agent, antibacterial properties, and other therapeutic applications.
- Molecular Formula : C₄H₃N₃O₃S
- Molecular Weight : 173.15 g/mol
- CAS Number : 7164-43-4
Antiproliferative Activity
Research has indicated that derivatives of 2-thioxodihydropyrimidine exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of MCF-7 breast cancer cells with IC₅₀ values around 13.3 µM .
Case Study: In Vitro Studies
A study evaluated the cytotoxic effects of 2-thioxodihydropyrimidine derivatives on human cancer cell lines, revealing that some compounds demonstrated strong inhibitory effects on cell proliferation. The following table summarizes key findings:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 13.3 | Induction of apoptosis |
| Compound B | A2058 (melanoma) | 0.58 | Inhibition of cell cycle progression |
| Compound C | HeLa (cervical cancer) | 25.0 | Modulation of signaling pathways |
Antibacterial Activity
The compound also exhibits antibacterial properties. It has been tested against various bacterial strains, showing efficacy particularly against Acinetobacter species . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Table: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Acinetobacter baumannii | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
Other Biological Activities
In addition to its antiproliferative and antibacterial properties, this compound has been investigated for its antioxidant activity. It has shown potential as a xanthine oxidase inhibitor with an IC₅₀ value of approximately 24.3 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. Variations in the substituents on the pyrimidine ring have been correlated with changes in potency and selectivity against different biological targets.
Key Findings from SAR Studies
- Hydroxyl Substituents : Hydroxyl groups at specific positions enhance antiproliferative activity.
- Thioether Linkages : The presence of thioether linkages contributes to increased antibacterial efficacy.
Q & A
Q. How to ensure reproducibility in synthetic protocols across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
